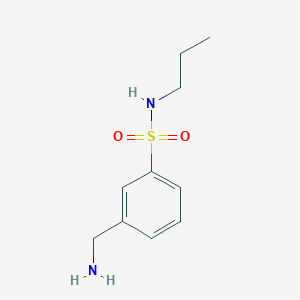

3-(Aminomethyl)-N-propylbenzenesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

953904-11-5 |

|---|---|

Molecular Formula |

C10H16N2O2S |

Molecular Weight |

228.31 g/mol |

IUPAC Name |

3-(aminomethyl)-N-propylbenzenesulfonamide |

InChI |

InChI=1S/C10H16N2O2S/c1-2-6-12-15(13,14)10-5-3-4-9(7-10)8-11/h3-5,7,12H,2,6,8,11H2,1H3 |

InChI Key |

YPSKMISCIRGRKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CC(=C1)CN |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Chemical Synthesis of 3-(Aminomethyl)-N-propylbenzenesulfonamide

The construction of this compound is best achieved through a logical, multi-step sequence. A plausible and efficient retro-synthetic analysis suggests a pathway that begins with a common starting material and proceeds through key intermediates, introducing the required functional groups in a controlled manner. One such strategic approach involves the initial formation of the sulfonamide bond, followed by the elaboration of the aminomethyl group from a suitable precursor, such as a nitrile.

Multi-Step Organic Reaction Sequences

A viable synthetic route commences with 3-cyanobenzenesulfonyl chloride. This pathway involves two principal transformations: the formation of the sulfonamide and the subsequent reduction of the nitrile group.

Step 1: Sulfonamide Formation The synthesis begins with the reaction of 3-cyanobenzenesulfonyl chloride with n-propylamine. This is a standard nucleophilic acyl substitution-type reaction at a sulfonyl group. The nitrogen atom of the n-propylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. This reaction forms the stable sulfonamide linkage, yielding the intermediate, 3-cyano-N-propylbenzenesulfonamide.

Step 2: Nitrile Reduction The second step focuses on the transformation of the cyano group (-C≡N) into an aminomethyl group (-CH₂NH₂). This is accomplished through chemical reduction. The nitrile group in 3-cyano-N-propylbenzenesulfonamide is reduced using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation. This reduction adds two molecules of hydrogen across the carbon-nitrogen triple bond, converting it into a primary amine and yielding the final target compound, this compound.

| Step | Reactants | Product | Reaction Type |

|---|---|---|---|

| 1 | 3-Cyanobenzenesulfonyl chloride, n-Propylamine | 3-Cyano-N-propylbenzenesulfonamide | Sulfonamide Formation (Nucleophilic Substitution) |

| 2 | 3-Cyano-N-propylbenzenesulfonamide, Reducing Agent (e.g., LiAlH₄) | This compound | Nitrile Reduction |

Key Reaction Conditions and Reagent Selection

The success of the synthesis hinges on the careful selection of reagents and the optimization of reaction conditions for each step.

For the sulfonamide formation , the reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent unwanted side reactions. A non-nucleophilic base, like triethylamine or pyridine, is added to the reaction mixture. This base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, driving the reaction to completion. The reaction is often performed at a reduced temperature, such as 0 °C, and then allowed to warm to room temperature to control the exothermic nature of the reaction.

For the nitrile reduction , the choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit non-selective, reducing agent that readily converts nitriles to primary amines. This reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon). The reaction is initially cooled to 0 °C during the addition of the hydride, followed by refluxing to ensure the reaction goes to completion. An aqueous workup is then required to quench the excess hydride and hydrolyze the intermediate aluminum complexes. Alternatively, catalytic hydrogenation offers a milder method. This involves using hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), in a solvent like ethanol or methanol. This method can sometimes be more compatible with other functional groups present in the molecule.

Advanced Synthetic Approaches for Benzenesulfonamide (B165840) Derivatives

Beyond the specific synthesis of the target compound, a range of advanced catalytic methods have been developed for the synthesis of benzenesulfonamide derivatives in general. These modern techniques often provide greater efficiency, functional group tolerance, and novel pathways for constructing carbon-nitrogen and carbon-sulfur bonds.

Carbon-Nitrogen and Carbon-Oxygen Bond Formation Reactions (e.g., Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds. While primarily used for coupling amines with aryl halides or triflates, this methodology can be adapted for the N-arylation of sulfonamides. The reduced nucleophilicity of sulfonamides compared to alkylamines presents a challenge, but with the appropriate

Cycloaddition and Heterocyclic Annulation Strategies (e.g., "Click" Chemistry)

Cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)—a cornerstone of "click chemistry"—represent a highly efficient strategy for constructing complex molecular architectures from simpler building blocks. This methodology is characterized by its high yield, stereospecificity, and tolerance of a wide range of functional groups, making it a valuable tool in medicinal chemistry. researchgate.net The reaction involves the formation of a stable 1,2,3-triazole ring by joining a terminal alkyne with an azide.

While a direct synthesis of this compound using this method is not prominently documented, the strategy is widely applied to create derivatives of the benzenesulfonamide scaffold. A key example is the synthesis of 1,2,3-triazol-1-ylbenzenesulfonamide derivatives, which serve as inhibitors for carbonic anhydrase, an enzyme implicated in conditions like glaucoma. nih.govcu.edu.eg

In this approach, a benzenesulfonamide core functionalized with an azide group is reacted with various terminal acetylenes. The copper(I)-catalyzed [3+2] cycloaddition proceeds smoothly to link the two fragments via a triazole ring. nih.govcu.edu.eg This modular approach allows for the rapid generation of a diverse library of compounds by simply varying the acetylene component.

General Reaction Scheme for Click Chemistry-based Synthesis of Benzenesulfonamide Derivatives:

Reactant 1: A benzenesulfonamide derivative containing an azide functional group (e.g., azidosulfonamide).

Reactant 2: A terminal alkyne (e.g., various aryl acetylenes).

Catalyst: Copper(I), often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.

Product: A 1,2,3-triazole-substituted benzenesulfonamide.

The reaction conditions are typically mild, often proceeding at room temperature in solvents like acetonitrile, and the resulting triazole linker is chemically stable and can mimic the properties of an amide bond. researchgate.netnih.gov

| Parameter | Condition |

|---|---|

| Azide Component | Azidosulfonamide derivative |

| Alkyne Component | Substituted acetylene (1 equivalent) |

| Catalyst | Copper(I) iodide (CuI, 10 mol%) |

| Solvent | Acetonitrile |

| Temperature | Room temperature |

| Reaction Time | Overnight |

On-DNA Synthesis Methodologies (e.g., Nucleophilic Aromatic Substitution on DNA-Encoded Libraries)

DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of libraries containing millions to billions of unique compounds in a single experiment. researchgate.netnih.gov This is achieved by attaching a unique, machine-readable DNA barcode to each chemical compound. The synthesis of these libraries requires chemical reactions that are compatible with the DNA tag, meaning they must proceed under aqueous conditions and not damage the oligonucleotide barcode.

On-DNA Sulfonamide Formation

A critical development for creating sulfonamide-based DELs is the establishment of DNA-compatible methods for forming the sulfonamide bond itself. One robust method involves the oxidative coupling of sulfinic acids or their sodium salts with amines attached to a DNA scaffold. nih.govacs.org This reaction avoids the use of water-sensitive sulfonyl chlorides, which are generally incompatible with DEL synthesis. acs.org The reaction proceeds efficiently in the presence of an oxidant like iodine or N-Chlorosuccinimide (NCS) under mild conditions. researchgate.netnih.govacs.org

This strategy has significantly expanded the chemical space accessible for sulfonamide DELs by providing a reliable method to incorporate a wide variety of amine and sulfinate building blocks. acs.org

| Parameter | Condition for Aryl Sulfonamides | Condition for Alkyl Sulfonamides |

|---|---|---|

| DNA Component | DNA-tagged amine | DNA-tagged amine |

| Sulfur Component | Aryl sulfinate (500 mM) | Alkyl sulfinate (1000 mM) |

| Oxidant | Iodine (500 mM) | N-Chlorosuccinimide (NCS, 500 mM) |

| Solvent | Ethanol (EtOH) | Ethanol (EtOH) |

| Reaction Time | 18 hours | 1.5 hours (with sonication) |

Nucleophilic Aromatic Substitution (SNAr) in DEL Synthesis

Nucleophilic aromatic substitution (SNAr) is another key reaction class that has been successfully adapted for on-DNA synthesis. nih.gov In an SNAr reaction, a nucleophile displaces a leaving group on an aromatic ring. For the reaction to proceed, the aromatic ring must typically be "activated" by the presence of at least one strong electron-withdrawing group (e.g., a nitro group) positioned ortho or para to the leaving group.

This methodology can be applied to the synthesis of benzenesulfonamide-containing libraries. For instance, a DNA-encoded library of amines can serve as the nucleophiles, reacting with a benzenesulfonamide scaffold that contains a suitable leaving group (like a fluoride or chloride atom) and an activating group. The success of this approach in producing clinical candidates from DEL screens highlights its robustness and utility. nih.gov A hypothetical, yet plausible, on-DNA synthesis of a library of 3-(aminomethyl)-N-substituted-benzenesulfonamides could involve the reaction of a DNA-tagged propylamine with a 3-(aminomethyl)benzenesulfonyl fluoride derivative, though specific activating groups on the ring would likely be necessary to facilitate the substitution.

Biological Activity and Molecular Mechanisms of Action

Enzyme Target Identification and Characterization

The primary enzyme targets for benzenesulfonamide (B165840) derivatives, including 3-(Aminomethyl)-N-propylbenzenesulfonamide, are the carbonic anhydrases (CAs). nih.govmdpi.com CAs are a family of metalloenzymes that play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.commdpi.comnih.gov This reaction is fundamental to numerous physiological processes such as pH regulation, CO2 and bicarbonate transport, and biosynthesis. nih.govnih.gov

There are at least eight distinct, genetically unrelated families of CAs. nih.gov In humans, there are 15 different CA isoforms, which vary in their tissue distribution, subcellular localization, and catalytic activity. nih.govnih.gov These isoforms are involved in a wide array of physiological and pathological processes, making them significant therapeutic targets for various conditions, including glaucoma, epilepsy, and cancer. mdpi.commdpi.commdpi.com The inhibition of these enzymes by sulfonamides forms the basis of their therapeutic applications. mdpi.comacs.org

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). mdpi.com Their inhibitory action is a key aspect of their biological activity.

Inhibition Profiles Across Human CA Isoforms (e.g., CA I, CA II, CA IV, CA IX)

Derivatives of benzenesulfonamide have been extensively studied for their inhibitory effects on various human carbonic anhydrase (hCA) isoforms. nih.govmdpi.com The cytosolic isoforms hCA I and hCA II are widespread and considered off-targets in some therapeutic contexts, while the transmembrane, tumor-associated isoforms hCA IX and hCA XII are often the primary targets for anticancer drug design. nih.govmdpi.comresearchgate.net

Studies on various sulfonamide derivatives have demonstrated a range of inhibitory activities against these isoforms. For instance, a series of N-(3-sulfamoylphenyl)propanamide/benzamide derivatives showed potent inhibition against hCA I and hCA II. nih.gov Specifically, certain derivatives exhibited Ki (inhibition constant) values in the sub-micromolar range for both hCA I and hCA II. nih.gov Similarly, pyridinium (B92312) derivatives of 3-aminobenzenesulfonamide (B1265440) have shown excellent, nanomolar-range inhibitory activity against the tumor-associated CA IX and XII isoforms. nih.gov

The inhibitory potency and selectivity of these compounds are influenced by their specific chemical structures. acs.org For example, N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides have been found to be slightly more potent inhibitors of hCA IX and hCA XII compared to their N,N'-dialkyl/dibenzyl-carbamimidoyl counterparts. nih.gov

Table 1: Inhibition Constants (Ki) of Selected Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Compound Type | hCA I (Ki in nM) | hCA II (Ki in nM) | hCA IX (Ki in nM) | hCA XII (Ki in nM) |

|---|---|---|---|---|

| N-(3-sulfamoylphenyl)propanamide/benzamide derivatives | 0.22 µM* | 0.33 µM* | Not Reported | Not Reported |

| Pyridinium derivatives of 3-aminobenzenesulfonamide | Potent | Potent | Nanomolar range | Nanomolar/sub-nanomolar range |

| N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides | >100 µM | >100 µM | 0.168-0.921 µM | 0.335-1.451 µM |

| Sulfonamides with imide moieties | 49 - >10,000 | 2.4 - 4515 | 9.7 - 7766 | 14 - 316 |

*Note: Values for N-(3-sulfamoylphenyl)propanamide/benzamide derivatives are reported in µM.

Selective Inhibition of Parasitic Carbonic Anhydrases (e.g., Schistosoma mansoni CA)

Research has also explored the potential of sulfonamides to selectively target carbonic anhydrases in parasites, such as Schistosoma mansoni, the causative agent of schistosomiasis. nih.govnih.gov This parasite expresses both α-CA (SmCA) and β-CA (SmaBCA) isoforms. nih.govnih.gov

A study investigating a range of aromatic and heterocyclic sulfonamides against SmCA found that several compounds inhibited the enzyme with Ki values in the range of 124 to 325 nM. nih.gov However, these compounds did not show greater inhibition of the parasitic enzyme compared to the human isoforms hCA I and hCA II. nih.gov In contrast, studies on the β-class carbonic anhydrase from S. mansoni, SmaBCA, have identified several sulfonamide inhibitors with submicromolar or nanomolar inhibitory effects. nih.gov For instance, 4-(2-amino-pyrimidine-4-yl)-benzenesulfonamide was found to be a highly effective inhibitor of SmaBCA with a Ki of 43.8 nM. nih.gov The development of inhibitors that selectively target parasitic CAs over human isoforms is a key goal in anti-parasitic drug discovery to minimize side effects. nih.gov

Mechanistic Insights into Sulfonamide-Mediated CA Inhibition

The primary mechanism of CA inhibition by sulfonamides involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn2+) located in the enzyme's active site. mdpi.com This interaction typically results in a tetrahedral coordination geometry around the zinc ion. mdpi.comrcsb.org

This binding is further stabilized by an extensive network of hydrogen bonds between the inhibitor and amino acid residues within the catalytic site. mdpi.com The aromatic and heterocyclic portions of the sulfonamide inhibitor also engage in interactions with both hydrophilic and hydrophobic residues in the active site cavity. mdpi.com There are four validated mechanisms of CA inhibition, with zinc binding being the most common for sulfonamides. acs.org The other mechanisms include anchoring to the zinc-bound water molecule, occlusion of the active site entrance, and binding outside of the active site. acs.org

Receptor Modulation and Ligand Binding

In addition to enzyme inhibition, certain benzenesulfonamide derivatives exhibit activity at various neurotransmitter receptors, particularly serotonin (B10506) receptors.

Serotonin Receptor (e.g., 5-HT6, 5-HT7, 5-HT2A) Interaction Profiles

The serotonin (5-HT) receptor family is a large group of G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions. nih.gov Several sulfonamide-based compounds have been identified as ligands for various serotonin receptor subtypes.

5-HT7 Receptor: The 5-HT7 receptor, one of the more recently discovered serotonin receptor subtypes, is a target for some sulfonamide derivatives. nih.gov For example, (R)-3,N-dimethyl-N-[1-methyl-3-(4-methyl-piperidin-1-yl)propyl]benzenesulfonamide was identified as the first selective 5-HT7 receptor antagonist. nih.gov

5-HT6 Receptor: While specific data on this compound is limited in the provided context, the broader class of sulfonamides has been explored for 5-HT6 receptor activity.

5-HT2A Receptor: The 5-HT2A receptor is another important target in the central nervous system. nih.govnih.gov Studies on N-benzyl phenethylamines, which share structural similarities with some benzenesulfonamide derivatives, have shown that these compounds can act as potent and highly efficacious agonists at the 5-HT2A receptor. nih.govresearchgate.net Molecular modeling and mutagenesis studies suggest that the N-benzyl moiety of these ligands may interact with specific amino acid residues, such as Phe339, within the receptor's binding pocket. nih.gov

The interaction of sulfonamide derivatives with these serotonin receptors highlights their potential for modulating serotonergic neurotransmission, which is implicated in various neurological and psychiatric conditions.

of this compound

The following article details the known biological activities and molecular mechanisms of the chemical compound this compound, based on available scientific literature. The content adheres strictly to the specified topics of receptor interaction, pathway modulation, and enzyme inhibition.

Cellular Biological Activities (In Vitro)

Antiproliferative Activities in Cell Culture Models

No studies detailing the antiproliferative effects of this compound in any cell culture models have been found in the public domain. Research on other structurally related sulfonamides has shown a range of activities, but this cannot be extrapolated to the specific compound .

Immunomodulatory Effects (e.g., NF-κB and ISRE Pathway Induction)

There is no available research on the immunomodulatory effects of this compound, including its potential to induce the NF-κB and ISRE pathways.

Antimalarial Activities (In Vitro Assays)

No in vitro studies on the antimalarial properties of this compound have been reported. While other sulfonamide-containing compounds have been investigated for antimalarial activity, data specific to this compound is not available.

Antischistosomal Activities (In Vitro Assays)

There is no published research on the in vitro antischistosomal activities of this compound.

Structure Activity Relationship Sar Studies

Systematic Modification of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is a critical pharmacophoric element, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases. mdpi.com Modifications to the substituents on the sulfonamide nitrogen and the aromatic ring profoundly impact the compound's biological profile.

N-Alkyl Chain Length: The length and character of the N-alkyl chain are crucial. Studies on related sulfonamides show that variations in alkyl chain length can affect physicochemical properties like hydrophobicity, which in turn influences biological activity. nih.govniscpr.res.in For instance, in a series of 4-amino-N-(2-aminoalkyl)benzenesulfonamides, the length of the alkyl chain separating the sulfonamide and amino groups was a key determinant of their properties. nih.gov Increasing the chain length of 4-alkyl groups can lead to increased lipophilicity and, in some cases, enhanced antimicrobial activity. niscpr.res.in

N-Aryl Substitution: Replacing the N-alkyl group with an N-aryl substituent introduces significant steric and electronic changes. In studies of N-aryl benzenesulfonamides, the substitution pattern on the N-aryl ring was found to be critical for biological activity. nih.gov However, a clear SAR pattern is not always observed, suggesting that these compounds may interact with multiple targets or that the structural requirements for binding are not overly stringent beyond the core N-aryl benzenesulfonamide (B165840) substructure. nih.gov Recently developed N-acyl-N-aryl sulfonamide (ArNASA) scaffolds have shown promise as chemical tools for protein modification. acs.org

N-Heterocyclyl Substitution: The introduction of heterocyclic rings at the sulfonamide nitrogen is a common strategy in drug design. nih.govacs.org N-heterocyclic sulfonamides are known to act as inhibitors of various enzymes, including carbonic anhydrases, with some derivatives showing potent and selective activity. nih.govnih.gov For example, morpholine-substituted sulfonamides have demonstrated activity against avian paramyxovirus. nih.gov

Table 1: Influence of N-Substitution on Benzenesulfonamide Activity

| Modification | General Effect on Activity | Reference |

|---|---|---|

| Varying N-Alkyl Chain Length | Modulates lipophilicity and can enhance biological activity. | nih.govniscpr.res.in |

| Introducing N-Aryl Groups | Can lead to active compounds, but SAR is often complex. | nih.gov |

| Introducing N-Heterocyclyl Groups | Can confer potent and selective inhibitory activity. | nih.govnih.gov |

Substituents on the benzene (B151609) ring have a profound effect on the reactivity and binding of the molecule. libretexts.orgmsu.edu These effects are broadly categorized as inductive and resonance effects, which alter the electron density of the aromatic ring. libretexts.orglibretexts.org

Position: The location of the substituent (ortho, meta, or para) determines the spatial relationship between functional groups and is critical for proper orientation within a biological target's binding site. tiktok.com Groups are generally classified as ortho-, para-directing or meta-directing. tiktok.comlumenlearning.com

Electronic Properties: Electron-donating groups (e.g., -OH, -OR, alkyl) activate the ring, making it more electron-rich and generally increasing its reactivity in electrophilic substitution reactions. libretexts.orglumenlearning.com Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -COR) deactivate the ring by pulling electron density away from it. libretexts.orglumenlearning.com In some series of benzenesulfonamide-based inhibitors, the incorporation of electron-donating groups proved more beneficial for activity than electron-withdrawing groups. rsc.org

Steric Bulk: The size of the substituent can influence binding affinity through steric hindrance or by providing favorable van der Waals interactions. In one study, replacing a 2,5-dichlorophenylsulfonyl group with a 2,6-dihalogenated pattern led to more biologically active analogs, highlighting the importance of both substituent position and electronic properties. nih.gov

Table 2: Effects of Aromatic Ring Substituents

| Substituent Effect | Description | Reference |

|---|---|---|

| Activating Groups | Electron-donating groups (-OH, -OR, -NH₂, alkyl) that increase the ring's nucleophilicity. | libretexts.orglumenlearning.com |

| Deactivating Groups | Electron-withdrawing groups (-NO₂, -CN, halogens) that decrease the ring's nucleophilicity. | libretexts.orglumenlearning.com |

| Directing Effects | Substituents direct incoming groups to specific positions (ortho/para or meta). | msu.edutiktok.com |

Modifications at the Aminomethyl Position

The 3-(aminomethyl) group provides a basic center that can participate in crucial ionic or hydrogen-bonding interactions with biological targets. Modifications at this position are expected to significantly alter the pharmacological profile. While direct SAR studies on the 3-(aminomethyl) group of this specific scaffold are not prevalent in the provided literature, data from analogous compounds, such as 4-(2-amino-ethyl)-benzenesulfonamide, show that this moiety is critical for activity. cerradopub.com.br This amino-containing side chain was shown to be responsible for a decrease in perfusion pressure and coronary resistance in an isolated rat heart model. cerradopub.com.br

Potential modifications could include:

N-Alkylation or N-Acylation: Introducing alkyl or acyl groups on the primary amine would alter its basicity, steric profile, and hydrogen-bonding capacity.

Chain Length Homologation: Changing the linker from methyl to ethyl (aminomethyl to aminoethyl) or propyl would alter the spatial position of the basic nitrogen, potentially optimizing interactions with a target protein.

Incorporation into a Ring: The aminomethyl group could be incorporated into a heterocyclic ring (e.g., piperidine, morpholine), which would conformationally constrain the side chain and introduce new interaction possibilities.

Impact of Linked Heterocyclic Systems (e.g., 1,3,4-oxadiazole, 1H-1,2,3-triazole)

Attaching heterocyclic rings to the benzenesulfonamide core is a widely used medicinal chemistry strategy to enhance potency and selectivity. nih.govnih.gov These rings can provide additional hydrogen bond donors/acceptors, hydrophobic interactions, and dipole interactions to improve binding affinity with a target.

For example, a series of novel heterocyclic substituted benzenesulfonamides were designed as carbonic anhydrase IX (CA IX) inhibitors, with some compounds showing potent, low nanomolar inhibitory effects and high selectivity over other isoforms. nih.gov The introduction of pyrazoline, thiazole, and 1,3,5-triazine (B166579) moieties has also been shown to yield potent benzenesulfonamide-based inhibitors. mdpi.comnih.govnih.gov

Table 3: Examples of Bioactive Heterocyclic Benzenesulfonamides

| Linked Heterocycle | Reported Biological Target/Activity | Reference |

|---|---|---|

| Various Heterocycles | Carbonic Anhydrase IX Inhibition | nih.gov |

| Pyrazoline | Estrogen Receptor α (ERα) Antagonism | mdpi.com |

| 1,3,5-Triazine | Carbonic Anhydrase Inhibition | nih.gov |

| Thiazole | Carbonic Anhydrase IX Inhibition | nih.gov |

| Various Heterocycles | Antiviral Activity | nih.gov |

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of drugs, as stereoisomers can exhibit different pharmacodynamic and pharmacokinetic properties. nih.gov This is because biological targets like enzymes and receptors are chiral, leading to stereospecific interactions. nih.gov

While 3-(Aminomethyl)-N-propylbenzenesulfonamide itself is an achiral molecule, many of the modifications discussed in the SAR could introduce chiral centers. For example:

Substitution on the propyl chain of the sulfonamide.

Substitution on the methyl carbon of the aminomethyl group.

If a chiral center is introduced, the resulting enantiomers or diastereomers would require separation and individual biological evaluation. It is highly probable that they would display significant differences in activity. Studies on other chiral compounds have shown that stereochemistry can affect not only target binding but also uptake by stereoselective transport systems. nih.gov

Identification of Key Pharmacophoric Features

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For benzenesulfonamide-based inhibitors, several key features have been identified.

The Sulfonamide Moiety: The -SO₂NH₂ or substituted -SO₂NHR group is a cornerstone. It frequently acts as a primary zinc-binding group, coordinating to the Zn²⁺ ion in the active site of metalloenzymes like carbonic anhydrases. nih.gov

The Aromatic Ring: This serves as a central scaffold. It provides a platform for substituents that can engage in hydrophobic, pi-stacking, or other interactions with the target protein. nih.gov The substitution pattern on this ring is crucial for orienting the molecule and modulating its electronic properties. nih.govtiktok.com

The "Tail" Group (N-substituent): Groups attached to the sulfonamide nitrogen extend into different regions of the binding pocket. The size, shape, and chemical nature of this tail are critical for determining potency and, importantly, isoform selectivity. nih.gov

The Basic Amino Group: The aminomethyl group at the 3-position provides a key interaction point, likely a hydrogen bond donor or a site for an ionic bond (as a protonated ammonium (B1175870) ion) with negatively charged amino acid residues (e.g., Asp, Glu) in a binding site. acs.org

Computational methods like pharmacophore modeling and molecular docking are often used to refine these models and predict how novel derivatives will bind to a target. mdpi.com

Table 4: Compound Names Mentioned in This Article

| Compound Name |

|---|

| This compound |

| 4-(2-amino-ethyl)-benzenesulfonamide |

| 2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide |

| 1,3,4-oxadiazole |

| 1H-1,2,3-triazole |

| Piperidine |

| Morpholine |

Derivative and Analog Development

Design Principles for Novel 3-(Aminomethyl)-N-propylbenzenesulfonamide Analogs

The design of novel analogs of this compound is guided by established medicinal chemistry principles. A primary strategy involves the "tail approach," where different chemical moieties are appended to the core benzenesulfonamide (B165840) structure. This allows for the exploration of interactions with specific regions of a biological target. For instance, appending tails to the aromatic ring can modulate the compound's interaction with the middle and rim parts of an enzyme's active site cavity.

Another key design principle is bioisosteric replacement. This involves substituting a functional group in the parent molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or metabolic stability. For example, in the broader class of benzenesulfonamides, urea linkers have been replaced with hetero 4-thiazolone moieties to enhance binding to the target's active site and improve selectivity. nih.gov Structural rigidification is also employed to limit conformational flexibility, which can lead to enhanced selectivity for the target enzyme. nih.gov

Computational methods, such as molecular docking, play a crucial role in the rational design of new analogs. researchgate.net These techniques allow for the modeling of interactions between a ligand and its target macromolecule, providing insights into the binding modes and affinities of potential derivatives. researchgate.net This computational approach helps in prioritizing the synthesis of compounds with the highest likelihood of success.

Exploration of Structural Diversity in the Benzenesulfonamide Class

The benzenesulfonamide scaffold offers a versatile platform for generating a wide array of structurally diverse analogs. Researchers have explored this diversity by introducing various substituents and ring systems to the core structure. For instance, the incorporation of a heteroaryl or heteroacyl hydrazone moiety onto the basic ring nucleus has been shown to yield biologically active compounds.

A significant area of exploration involves the synthesis of benzenesulfonamide derivatives bearing carboxamide functionalities. nih.gov This has led to the development of compounds with a range of biological activities. Furthermore, the hybridization of the benzenesulfonamide core with other heterocyclic systems, such as piperazine, has been investigated to explore new chemical space and biological activities. nih.govresearchgate.net The synthesis of novel 2,4'-bis substituted diphenylamines as benzenesulfonamide derivatives has also been pursued in the quest for new therapeutic agents.

Hybrid Molecule Design Incorporating the Benzenesulfonamide Core

Hybrid molecule design is a contemporary strategy in drug discovery that combines two or more pharmacophoric units into a single molecule. This approach aims to create chimeric compounds with improved affinity, selectivity, or a dual mode of action. In the context of the benzenesulfonamide class, several hybrid molecules have been synthesized and evaluated.

One notable example is the creation of hybrid molecules between benzenesulfonamides and active antimicrobial 2-amino-benzo[d]isothiazol-3-ones. nih.gov These hybrids have demonstrated moderate antibacterial properties against a range of gram-positive bacteria. nih.gov Another approach has been the hybridization of benzenesulfonamide with piperazine derivatives, which has been investigated for potential antioxidant and enzyme inhibitory activities. nih.govresearchgate.net The design of these hybrids often involves linking the two molecular entities through a suitable spacer, and the nature of this linker can significantly influence the biological activity of the final compound.

Comparative Biological Evaluation of Derivatives

The biological evaluation of newly synthesized benzenesulfonamide derivatives is essential to determine their therapeutic potential and to establish structure-activity relationships (SAR). This typically involves a battery of in vitro and in vivo assays to assess their efficacy against various biological targets.

For example, a series of novel benzenesulfonamide derivatives were synthesized and evaluated for their anti-inflammatory, antimicrobial, and antioxidant activities. nih.gov The in vivo anti-inflammatory activity of these compounds showed a significant inhibition of inflammation, with some derivatives demonstrating higher potency than the standard drug indomethacin at the initial time point. nih.gov

In another study, benzenesulfonamide-piperazine hybrid compounds were evaluated for their antioxidant capacity and enzyme inhibitory potencies against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, α-amylase, and α-glucosidase. nih.govresearchgate.net The results indicated that these compounds possess good enzyme inhibitory potential, with specific derivatives showing the best activity against different enzymes. nih.gov

The cytotoxic potential of benzenesulfonamide derivatives has also been a focus of investigation. In one study, the cell growth inhibition potential of several derivatives was determined in U87 glioblastoma cells, with one compound, AL106, exhibiting higher cytotoxic potential with 78% inhibition at a concentration of 100 µM. nih.gov

The following interactive data tables summarize the biological activities of various benzenesulfonamide derivatives based on published research findings.

| Compound | Organism | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | P. aeruginosa | 6.67 |

| 4a | S. typhi | 6.45 |

| 4f | B. subtilis | 6.63 |

| 4e | C. albicans | 6.63 |

| 4h | C. albicans | 6.63 |

| 4e | A. niger | 6.28 |

| Compound | Enzyme | IC50 (mM) |

|---|---|---|

| 5 | AChE | 1.003 |

| 2 | BChE | 1.008 |

| 5 | BChE | 1.008 |

| 4 | Tyrosinase | 1.19 |

| 3 | α-glucosidase | 1.000 |

| Compound | Concentration (µM) | % Inhibition |

|---|---|---|

| AL106 | 100 | 78 |

| AL34 | 100 | 64.7 |

| AL110 | 100 | 53.3 |

| Cisplatin (control) | 100 | 90 |

Computational Chemistry and Molecular Modeling in Research

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. This technique is instrumental in understanding the binding mode of 3-(Aminomethyl)-N-propylbenzenesulfonamide with its putative biological targets, such as carbonic anhydrases (CAs).

Docking studies with various benzenesulfonamide (B165840) derivatives have consistently shown that the sulfonamide group is crucial for binding to the active site of carbonic anhydrases. nih.govnih.gov The deprotonated sulfonamide nitrogen atom coordinates directly with the zinc ion (Zn²⁺) located at the bottom of the active site cavity. capes.gov.br This interaction is a hallmark of sulfonamide-based CA inhibitors.

Furthermore, the oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide of key amino acid residues, such as Thr199 and Thr200 in human carbonic anhydrase II (hCA II). nih.govrsc.org The aromatic ring of the benzenesulfonamide scaffold often engages in hydrophobic interactions with residues like His94, Val121, Val143, and Leu198, further stabilizing the complex. nih.gov The aminomethyl and N-propyl substituents of this compound would be expected to project out of the active site, where they can form additional interactions with surface residues, potentially influencing isoform selectivity. nih.gov

The prediction of ligand-target interactions extends beyond just identifying binding modes. Scoring functions are employed to estimate the binding affinity, providing a rank-ordering of potential inhibitors. mdpi.com These computational predictions are invaluable for prioritizing compounds for synthesis and biological evaluation.

Dynamics Simulations of Compound-Biomacromolecule Complexes

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of the interaction between this compound and its target protein. These simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.govnih.gov

For benzenesulfonamide derivatives complexed with carbonic anhydrases, MD simulations can be used to assess the stability of the crucial interactions identified in molecular docking. rsc.org Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable RMSD profile suggests that the complex has reached equilibrium and the ligand is stably bound. uni-miskolc.hu

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues. Residues in the active site that interact with the ligand are expected to show reduced fluctuations, indicating a stable binding interaction. rsc.org

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable complex. uni-miskolc.hu

MD simulations on related sulfonamide-CA complexes have demonstrated that the ligand remains stably bound in the active site, with the key interactions being maintained throughout the simulation period. rsc.org These simulations can also reveal the role of water molecules in mediating interactions between the ligand and the protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. These models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For benzenesulfonamide-based carbonic anhydrase inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov

In a typical QSAR study for this class of compounds, a dataset of benzenesulfonamides with known inhibitory activities against a specific CA isoform is used. nih.govcapes.gov.br The three-dimensional structures of these molecules are aligned, and various molecular descriptors are calculated. These descriptors quantify the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties of the molecules.

Statistical methods, such as partial least squares (PLS) regression, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov The predictive power of the QSAR model is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

A representative QSAR study on benzenesulfonamide CA II inhibitors yielded the following statistical results:

| QSAR Model | q² | r² | Predicted r² |

| CoMFA | 0.538 | 0.974 | 0.565 |

| CoMSIA | 0.527 | 0.971 | 0.502 |

| Data from a 3D-QSAR study on benzenesulfonamide analogs as carbonic anhydrase II inhibitors. nih.gov |

The resulting QSAR models can be visualized as contour maps, which highlight the regions around the molecule where modifications are likely to increase or decrease biological activity. This information is invaluable for the rational design of new, more potent analogs of this compound.

X-ray Crystallographic Analysis of Ligand-Enzyme Adducts (e.g., CA-II, SmCA)

X-ray crystallography provides the most definitive atomic-level information about the three-dimensional structure of a molecule and its interactions within a protein-ligand complex. While the specific crystal structure of this compound may not be publicly available, analysis of closely related benzenesulfonamide structures provides significant insights.

The crystal structure of N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide reveals a gauche-gauche conformation for the central N-C-C-C-N fragment. nih.gov In the crystal lattice, molecules are linked by N-H···O hydrogen bonds, forming sheets. nih.gov This provides valuable information about the preferred conformations and intermolecular interactions of the flexible propyl-amino linker.

Crystallographic studies of various sulfonamides in complex with carbonic anhydrase isoforms, such as hCA I and hCA II, have been instrumental in elucidating the precise binding interactions. nih.govmdpi.com These studies consistently show the sulfonamide group binding to the active site zinc ion. nih.govmdpi.com The amino group of the sulfonamide forms a hydrogen bond with the hydroxyl group of Thr199, while one of the sulfonamide oxygen atoms interacts with the backbone NH of the same residue. mdpi.com

Advanced Research Methodologies and Future Perspectives

High-Throughput Screening and Affinity Selection Methodologies

High-Throughput Screening (HTS) is a foundational technology in drug discovery that allows for the rapid testing of large numbers of compounds for their biological activity against a specific target. researchgate.net HTS assays are typically automated and miniaturized, often using 384- or 1536-well microplates, to enable the screening of libraries containing hundreds of thousands to millions of compounds. nih.gov

A variety of detection methods are employed in HTS, including fluorescence, luminescence, and absorbance, to measure the effect of the test compounds on the target. nih.gov For a compound such as 3-(Aminomethyl)-N-propylbenzenesulfonamide, a focused library of derivatives could be synthesized and subjected to an HTS campaign. For example, if the target is an enzyme, the assay could measure the inhibition of substrate turnover. If the target is a receptor, the assay could measure the displacement of a known fluorescently labeled ligand.

Affinity Selection-Mass Spectrometry (AS-MS) is a powerful technique that can be used in conjunction with or as an alternative to traditional HTS. In AS-MS, a library of compounds is incubated with a target protein. The protein-ligand complexes are then separated from unbound compounds, and the bound ligands are identified by mass spectrometry. This method is particularly useful for identifying direct binders without the need for a functional assay.

While specific HTS campaigns for this compound are not documented in the reviewed literature, numerous HTS campaigns have been conducted on libraries containing benzenesulfonamide (B165840) derivatives. These campaigns have led to the discovery of inhibitors for a range of targets. For instance, a high-content, high-throughput screen of 81,000 small molecules identified sulfonamide-containing compounds as inhibitors of the NLRP3 inflammasome. nih.gov

Innovative Approaches in Scaffold Derivatization

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The versatility of this scaffold lies in the ability to readily modify its structure to optimize potency, selectivity, and pharmacokinetic properties. For this compound, the primary amine and the aromatic ring are key points for derivatization.

Innovative synthetic strategies can be employed to create a diverse library of analogs based on this scaffold. For example, the aminomethyl group can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. The aromatic ring can undergo electrophilic substitution reactions to introduce additional functional groups, which can then be further modified.

Recent research has highlighted the diversification of the benzenesulfonamide scaffold to develop novel therapeutic agents. For example, a study on benzenesulfonamide derivatives as inhibitors of Vibrio cholerae carbonic anhydrases explored how modifications to the "tail" of the molecule, analogous to the N-propyl group in this compound, can influence inhibitory activity and isoform selectivity. tandfonline.com Another study described the synthesis of novel benzenesulfonamide derivatives with anticancer and antimicrobial activities through the inhibition of carbonic anhydrase IX. nih.gov These examples underscore the potential of applying similar derivatization strategies to this compound to discover new bioactive molecules.

| Research Area | Target | Key Findings |

| Anticancer Agents | Carbonic Anhydrase IX | New 4-thiazolone-based benzenesulfonamides were synthesized and showed potent inhibitory activity. nih.gov |

| Antimicrobial Agents | Vibrio cholerae Carbonic Anhydrases | Modifications to the sulfonamide tail influenced inhibitory activity and selectivity. tandfonline.com |

| CXCR4 Antagonists | CXCR4 | A series of aryl sulfonamides were synthesized that inhibit the CXCR4/CXCL12 interaction, with a lead compound displaying nanomolar potency. nih.gov |

Broader Implications in Chemical Biology and Ligand Discovery Research

The systematic exploration of chemical space around a core scaffold like this compound has broader implications for the fields of chemical biology and ligand discovery. By creating and screening libraries of derivatives, researchers can develop detailed Structure-Activity Relationships (SAR) . SAR studies provide valuable insights into how specific chemical modifications affect a molecule's biological activity, helping to guide the rational design of more potent and selective compounds.

The identification of novel ligands for protein targets can lead to the development of valuable chemical probes. These probes are essential tools for dissecting complex biological pathways and validating new drug targets. Furthermore, the methodologies discussed, such as DELT and HTS, are not limited to the discovery of inhibitors. They can also be used to identify activators, allosteric modulators, and molecules that stabilize or destabilize protein-protein interactions.

The convergence of combinatorial chemistry, high-throughput screening, and computational modeling is accelerating the pace of ligand discovery. The knowledge gained from studying compounds like this compound and its analogs contributes to a deeper understanding of molecular recognition and provides a foundation for the development of the next generation of therapeutics and research tools.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Aminomethyl)-N-propylbenzenesulfonamide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves sulfonylation of a benzenesulfonyl chloride derivative with N-propylamine, followed by functionalization of the aminomethyl group. Key intermediates include 3-(chloromethyl)-N-propylbenzenesulfonamide, which undergoes nucleophilic substitution with ammonia or protected amines. Optimized conditions (e.g., inert atmosphere, controlled temperature) are critical to minimize side reactions like over-alkylation .

- Key Techniques :

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the propyl and aminomethyl substituents. Aromatic protons appear as distinct multiplet patterns (δ 7.5–8.0 ppm), while the aminomethyl group resonates at δ 3.0–3.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 243.1) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound's bioactivity across different assay systems?

- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., pH, enzyme isoforms). Strategies include:

- Orthogonal Assays : Compare enzymatic inhibition (e.g., carbonic anhydrase isoforms) with cell-based assays (e.g., proliferation studies) to distinguish target-specific effects .

- Structural Analog Synthesis : Modify the aminomethyl or sulfonamide groups to isolate structure-activity relationships (SAR). For example, replacing the propyl group with cyclopropyl enhances membrane permeability .

- Kinetic Analysis : Determine K values under standardized conditions to account for pH-dependent activity shifts .

Q. What computational strategies are employed to predict the compound's interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to carbonic anhydrase IX. The sulfonamide group typically coordinates with the Zn ion in the active site .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Parameters like RMSD (<2.0 Å) indicate stable binding .

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with inhibitory potency to guide synthetic prioritization .

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and stoichiometry to identify critical factors. For example, DMF improves solubility in sulfonylation steps but requires post-reaction dilution to prevent decomposition .

- Green Chemistry Approaches : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .

- In-line Analytics : Use FTIR or ReactIR to monitor reaction progress in real time, enabling rapid adjustments .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound?

- Methodological Answer : Solubility discrepancies arise from polymorphic forms or pH-dependent ionization.

- pH-Solubility Profiling : Measure solubility in buffers (pH 1–10). The sulfonamide group (pKa ~10) becomes ionized at high pH, enhancing aqueous solubility .

- Polymorph Screening : Use solvent evaporation or cooling crystallization to isolate different crystal forms. DSC/TGA identifies stable polymorphs .

Structural Modification Guidance

Q. What strategies enhance the compound's blood-brain barrier (BBB) penetration for neurological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.